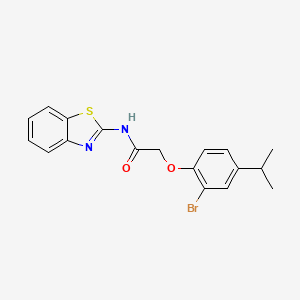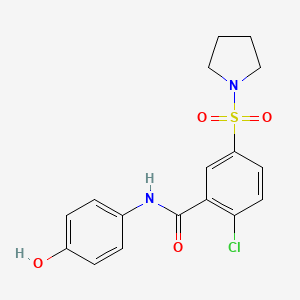
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Descripción general
Descripción
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxy-5-nitrophenyl)benzamide, commonly known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. GSK-J4 is a selective inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression.
Mecanismo De Acción
JMJD3 is a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 specifically demethylates tri- and di-methylated lysine 27 on histone H3 (H3K27me3 and H3K27me2), which is associated with gene repression. By inhibiting JMJD3, GSK-J4 prevents the removal of these methyl groups, resulting in the continued repression of target genes.
Biochemical and physiological effects:
GSK-J4 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various disease models. GSK-J4 has also been shown to have anti-tumor effects by inhibiting the proliferation and inducing apoptosis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of GSK-J4 is its selectivity for JMJD3, which reduces the potential for off-target effects. GSK-J4 is also relatively stable and can be stored for extended periods without significant degradation. One of the limitations of GSK-J4 is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of GSK-J4. One area of research is the development of more potent and selective inhibitors of JMJD3. Another area of research is the identification of additional disease models in which GSK-J4 may have therapeutic potential. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of GSK-J4 may also be an area of future research.
Conclusion:
In conclusion, GSK-J4 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The selective inhibition of JMJD3 by GSK-J4 has been shown to have anti-inflammatory and anti-tumor effects in various disease models. While there are limitations to the use of GSK-J4 in certain experimental settings, its potential therapeutic applications make it an important area of research for the future.
Aplicaciones Científicas De Investigación
GSK-J4 has been extensively studied for its potential therapeutic applications. The selective inhibition of JMJD3 by GSK-J4 has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, sepsis, and inflammatory bowel disease. GSK-J4 has also been shown to have anti-tumor effects in several cancer models, including breast cancer, prostate cancer, and leukemia.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-31-23-11-10-21(27(29)30)14-22(23)25-24(28)19-8-6-17(7-9-19)15-26-13-12-18-4-2-3-5-20(18)16-26/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJOMZMPXAGQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3550952.png)

![N-benzyl-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550962.png)
![4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B3550973.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550980.png)
![N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3550981.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3550985.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3550993.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3550999.png)
![2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3551022.png)
![O-benzyl S-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B3551023.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3551033.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3551038.png)